1-(Chloromethoxy)-3,3-dimethylbutane
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Overview
Description
1-(Chloromethoxy)-3,3-dimethylbutane is an organic compound characterized by its unique structure, which includes a chloromethoxy group attached to a 3,3-dimethylbutane backbone
Preparation Methods
The synthesis of 1-(Chloromethoxy)-3,3-dimethylbutane typically involves the reaction of 3,3-dimethylbutanol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in a solvent like dichloromethane at room temperature for several hours to ensure complete conversion . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Chloromethoxy)-3,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reagents and conditions used.
Reduction Reactions: Reduction can convert the chloromethoxy group to a hydroxyl group, yielding 3,3-dimethylbutanol.
Common reagents for these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethoxy)-3,3-dimethylbutane finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of polymers and other materials where specific functional groups are required
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-3,3-dimethylbutane involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group is particularly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar compounds to 1-(Chloromethoxy)-3,3-dimethylbutane include:
1-(Chloromethoxy)propane: Similar in structure but with a different alkyl backbone.
1-(Chloromethoxy)butane: Another similar compound with a longer carbon chain.
Chloromethyl methyl ether: A simpler compound with similar reactivity but different applications
This compound is unique due to its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-(chloromethoxy)-3,3-dimethylbutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-7(2,3)4-5-9-6-8/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCENPNKAXBHGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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